molecular formula C13H19BrO2Si B8646685 3-Bromo-5-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde CAS No. 918904-05-9

3-Bromo-5-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde

Cat. No.: B8646685
CAS No.: 918904-05-9
M. Wt: 315.28 g/mol
InChI Key: QGRZFAQYCAAXRL-UHFFFAOYSA-N
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Description

3-Bromo-5-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde is a useful research compound. Its molecular formula is C13H19BrO2Si and its molecular weight is 315.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

918904-05-9

Molecular Formula

C13H19BrO2Si

Molecular Weight

315.28 g/mol

IUPAC Name

3-bromo-5-[tert-butyl(dimethyl)silyl]oxybenzaldehyde

InChI

InChI=1S/C13H19BrO2Si/c1-13(2,3)17(4,5)16-12-7-10(9-15)6-11(14)8-12/h6-9H,1-5H3

InChI Key

QGRZFAQYCAAXRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl-(3,5-dibromo-phenoxy)-dimethyl-silane (22 g; 60.08 mmol) was dissolved in THF (200 mL) in a dried reaction flask under an atmosphere of nitrogen. The mixture was cooled to −78° C. and n-BuLi (1.6 N in hexane; 41.25 mL; 66.09 mmol) was added while the temperature was kept between −60 and −78° C. The mixture was stirred for 15 min. and DMF (4.83 g; 66.08 mmol) was added. The reaction mixture was stirred for 1 h and methanol (5 mL) followed by saturated ammonium chloride was added. Ethyl acetate (200 mL) was added and the organic phase was separated from the aqueous phase. The organic phase was washed with water, dried, and evaporated to dryness. The crude product was purified by flash chromatography (heptane:dichloromethane (1:1). Yield 7 g. HPLC-MS: m/z: 317.0 (M+1); Rt: 2.7 min.
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
41.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.83 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

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